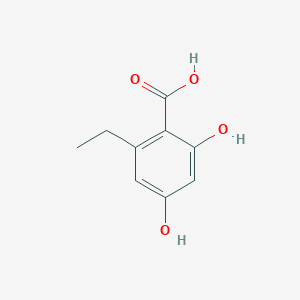

2-Ethyl-4,6-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,6-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-5-3-6(10)4-7(11)8(5)9(12)13/h3-4,10-11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUDHBSIWKKKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Ethyl 4,6 Dihydroxybenzoic Acid

Conventional Synthetic Approaches to Dihydroxybenzoic Acid Isomers

Traditional methods for synthesizing dihydroxybenzoic acid isomers, including the structural backbone of 2-Ethyl-4,6-dihydroxybenzoic acid, primarily rely on the carboxylation of resorcinol (B1680541) and its derivatives. The Kolbe-Schmitt reaction is a cornerstone of this approach. guidechem.comwikipedia.orgnumberanalytics.com

Carboxylation Reactions of Resorcinol Derivatives

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, followed by acidification to yield the hydroxybenzoic acid. wikipedia.orgucla.edu For di- and trihydric phenols like resorcinol derivatives, this carboxylation can proceed under more convenient conditions, such as lower temperatures and pressures, compared to monohydric phenols. youtube.com The process typically begins with the deprotonation of the resorcinol derivative by a base to form a more reactive phenoxide ion. jk-sci.comyoutube.com This phenoxide then attacks carbon dioxide, leading to the formation of a carboxylate intermediate, which upon acidification, yields the final dihydroxybenzoic acid product. ucla.eduyoutube.com

For instance, the synthesis of 2,4-dihydroxybenzoic acid (β-resorcylic acid) is achieved by reacting resorcinol with sodium bicarbonate in water. The mixture is heated to ensure the carboxylation reaction proceeds, followed by acidification with hydrochloric acid to precipitate the product. youtube.comyoutube.com The reaction to form the sodium salt of the dihydroxybenzoic acid is a key step. youtube.com

The carboxylation of resorcinol derivatives can lead to different isomers. For example, the reaction of resorcinol can yield both 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid (γ-resorcylic acid). guidechem.com The specific isomer obtained is influenced by various factors, including the choice of reactants and reaction conditions.

Role of Alkali Metal Salts and Catalysts in Synthesis

Alkali metal salts and catalysts are crucial in directing the outcome of the carboxylation of resorcinol derivatives. guidechem.com The choice of the alkali metal cation can influence the regioselectivity of the reaction. For example, in the synthesis of salicylic (B10762653) acid from phenol, smaller counterions like sodium favor the ortho-product, while larger counterions like cesium can favor the para-product. jk-sci.com

In the synthesis of dihydroxybenzoic acids from resorcinol, potassium carbonate is often used. guidechem.comchemicalbook.com The reaction of resorcinol with potassium carbonate under a carbon dioxide atmosphere is a common method. chemicalbook.com A patented method for preparing 2,6-dihydroxybenzoic acid utilizes an alkali metal salt, specifically anhydrous potassium carbonate, with resorcinol in absolute ethanol (B145695). google.com The base, such as potassium hydroxide (B78521) or potassium bicarbonate, is added to the resorcinol solution before bubbling CO2 through it. chemicalforums.com The strength of the base can also play a role; a strong base may promote the formation of the 2,6-isomer over the 2,4-isomer. chemicalforums.com

The table below summarizes the effect of different alkali sources on the carboxylation of resorcinol.

| Base Used | Target Product | Observations |

| Potassium Bicarbonate (KHCO₃) | 2,4-dihydroxybenzoic acid | Good yield reported. chemicalforums.com |

| Potassium Carbonate (K₂CO₃) | 2,4-dihydroxybenzoic acid | Effective, with a 58% yield achieved under specific conditions. future4200.com |

| Sodium Hydroxide (NaOH) | 2,6-dihydroxybenzoic acid | Stronger base, may favor formation of the 2,6-isomer. chemicalforums.com |

Solvent-Based and Solvent-Free Reaction Systems

The synthesis of dihydroxybenzoic acids can be performed in various reaction systems, including both solvent-based and solvent-free conditions. The choice of solvent can significantly impact the reaction's efficiency and product distribution. guidechem.com

Solvent-Based Systems: Aqueous solutions are commonly employed. For example, the synthesis of 2,4-dihydroxybenzoic acid can be carried out in water with sodium bicarbonate. youtube.comyoutube.com Organic solvents are also utilized. A method for producing 2,6-dihydroxybenzoic acid uses absolute ethanol as a solvent, which is noted to facilitate product separation and reduce energy consumption. google.com Another approach involves dissolving the resorcinol derivative in glycerol (B35011) and bubbling carbon dioxide through the solution at an elevated temperature. chemicalbook.com The use of solvents can facilitate a homogeneous reaction mixture and may allow for milder reaction conditions. future4200.com However, the presence of a solvent can also introduce reversibility into the reaction steps, potentially limiting product formation. mdpi.com

Solvent-Free and Alternative Systems: Solvent-free methods are being explored to create more environmentally friendly processes. nih.gov Supercritical carbon dioxide (scCO₂) can serve as both a reactant and a reaction medium, offering a metal-free and solvent-free approach. researchgate.netthieme-connect.com This method avoids the need for the cumbersome preparation of dry alkali metal phenolates. researchgate.net Deep eutectic solvents (DES) are also emerging as novel catalysts and solvents that align with green chemistry principles. nih.gov Research has also been conducted on using ultrasonication and microwave assistance to improve the Kolbe-Schmitt reaction of resorcinol, though these methods have sometimes resulted in poor yields. thieme-connect.com

Novel and Sustainable Synthetic Routes for this compound

In the quest for greener and more efficient chemical manufacturing, novel synthetic strategies for producing dihydroxybenzoic acids are being developed. These methods focus on sustainability, high selectivity, and the reduction of byproducts.

Enzymatic Carboxylation Strategies

Enzymatic carboxylation represents a sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov This biocatalytic approach utilizes enzymes, such as decarboxylases, to catalyze the fixation of CO₂ onto phenolic compounds. nih.gov The enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid has been demonstrated using 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD). researchgate.netmdpi.com

These reactions are highly regioselective. For example, 2,6-dihydroxybenzoate (B8749050) decarboxylase selectively carboxylates resorcinol at the 2-position. nih.gov However, a significant challenge is the unfavorable thermodynamic equilibrium of the reaction, which often requires an excess of the carbon substrate (like CO₂) to achieve good conversion rates. researchgate.netnih.gov

To overcome this limitation, researchers have explored various strategies. Using solvents with high CO₂ solubility, such as the amine triethanolamine (B1662121) (TEA), can help provide the necessary excess of the C1 substrate. researchgate.netmdpi.com However, studies have shown that elevated CO₂ pressures (above 100 kPa) can be counterproductive, causing enzyme inhibition and reducing the reaction rate. nih.govmdpi.com

The table below highlights key findings in the enzymatic carboxylation of resorcinol.

| Enzyme | Substrate | Product | Key Findings |

| 2,6-dihydroxybenzoate decarboxylase (2,6-DHBD) | Resorcinol | 2,6-dihydroxybenzoic acid | Reaction is highly regioselective. nih.gov Elevated CO₂ pressure can inhibit the enzyme. mdpi.com |

| Salicylic acid decarboxylase | Phenol | Salicylic acid | Achieved 27% conversion in one study. nih.gov |

| 3,4-dihydroxybenzoate decarboxylase | Catechol | 3,4-dihydroxybenzoic acid | Selectively carboxylated at the ortho-position. nih.gov |

Selective Synthesis Techniques to Minimize Byproduct Formation

A major goal in the synthesis of dihydroxybenzoic acids is to maximize the yield of the desired isomer while minimizing the formation of byproducts, such as other isomers. guidechem.com The carboxylation of resorcinol, for example, can produce both 2,4- and 2,6-dihydroxybenzoic acid. guidechem.com

Several techniques are employed to enhance selectivity:

Control of Reaction Conditions: Factors such as temperature, pressure, solvent, and the type of alkali metal used can all influence the ratio of products. guidechem.com For instance, in a patented process for 2,6-dihydroxybenzoic acid, specific temperature (130-150 °C) and pressure (1.35-1.45 MPa) ranges are used to improve the product yield. google.com

Post-Reaction Purification: Methods have been developed to separate the desired isomer from byproducts after the reaction. One such method involves heating an aqueous solution of a mixture of 2,6- and 2,4-dihydroxybenzoic acid at a pH of 4 or more. This selectively decomposes the 2,4-isomer into resorcinol and CO₂, allowing for the separation of high-purity 2,6-dihydroxybenzoic acid. google.com The recovered resorcinol can then be reused. google.com

In Situ Product Removal (ISPR): To overcome equilibrium limitations in enzymatic reactions, ISPR techniques can be used. For the synthesis of 2,6-dihydroxybenzoic acid, an adsorption-based ISPR using a resin like Dowex® has been shown to achieve reaction yields above 80%. mdpi.com The product is continuously removed from the reaction medium, shifting the equilibrium towards product formation. mdpi.com Subsequent washing and purification steps can yield a product with over 99.8% purity. mdpi.com

Catalyst and Reagent Choice: The use of specific organic bases, like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), can mediate the Kolbe-Schmitt reaction under ambient conditions, offering an alternative to traditional high-pressure methods. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound, a substituted phenolic acid, is contingent upon the careful optimization of various reaction parameters. While specific studies detailing the optimization for this exact molecule are not extensively published, the principles can be derived from synthetic methodologies for closely related dihydroxybenzoic acids and other substituted benzoic acids. Key strategies focus on manipulating temperature, pressure, catalyst systems, reactant concentrations, and reaction time to maximize product yield and purity.

Common synthetic routes for analogous hydroxybenzoic acids, such as the Kolbe-Schmitt reaction, enzymatic carboxylation, and the dehydrogenation of cyclohexene (B86901) derivatives, provide a framework for understanding potential optimization pathways. researchgate.netgoogle.com

Key Optimization Parameters and Research Findings:

Reaction Temperature: Temperature is a critical factor influencing both the reaction rate and the selectivity of the product. In the synthesis of related 2,6-disubstituted-4-hydroxybenzoic acids via dehydrogenation, temperatures are typically maintained between 140 to 350°C. google.com However, a preferred range of 180 to 260°C is often utilized, as it achieves high selectivity and a rapid rate of dehydrogenation. google.com For the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid (β-resorcylic acid) and 2,6-dihydroxybenzoic acid, the reaction temperature is a determining factor in the formation rate and the ratio of the resulting isomers. researchgate.net

Catalyst Systems: The choice of catalyst is fundamental for yield enhancement. In the dehydrogenation synthesis of 2,6-disubstituted 4-hydroxybenzoic acid esters, catalysts containing noble metals from the 8th subgroup of the Periodic Table are employed. google.com A specific example is the use of a 3% Palladium (Pd) on a chromia/alumina support. google.com For hydrogenation reactions, which may be used for precursor synthesis, various ruthenium (Ru) and palladium (Pd) catalysts are common. For instance, a 5% Ru/C catalyst has been used in the hydrogenation of benzoic acid, achieving 100% conversion under specific conditions. cabidigitallibrary.orgresearchgate.net

Reactant Concentration and Ratio: The concentration and molar ratio of reactants significantly impact product yield. In enzymatic carboxylation processes to produce dihydroxybenzoic acids, the concentration of an adsorber resin can be increased to improve the reaction yield to over 80% by removing the product from the reaction equilibrium in-situ. mdpi.comtuhh.de For Kolbe-Schmitt reactions, the yield of dihydroxybenzoic acids shows a strong dependence on the concentration of potassium bicarbonate (KHCO3). researchgate.net In a patented method for preparing 2,6-dihydroxybenzoic acid, the molar ratio of the resorcinol precursor to the alkali metal salt (like Anhydrous potassium carbonate) is controlled at 1:1 to 1:1.2. google.com

Solvent Systems: The solvent can influence reactant solubility, catalyst activity, and product selectivity. In the hydrogenation of benzoic acid, a binary solvent system of 1,4-dioxane (B91453) and water (1:1 ratio) has been shown to increase the selectivity towards cyclohexane (B81311) carboxylic acid to 86%. cabidigitallibrary.orgresearchgate.net This enhancement is attributed to the interaction of water with the polar carboxylic group, orienting the aromatic ring towards the catalyst surface. cabidigitallibrary.org

Pressure: For reactions involving gases, such as carboxylation with CO2 or catalytic hydrogenation, pressure is a key parameter. The Kolbe-Schmitt reaction is typically conducted under pressure. researchgate.net A specific method for producing 2,6-dihydroxybenzoic acid specifies a pressure range of 1.35 to 1.45 MPa. google.com Similarly, the hydrogenation of benzoic acid is often carried out at high hydrogen pressures, such as 6.89 MPa. cabidigitallibrary.orgresearchgate.net

The following tables summarize the impact of various parameters on the synthesis of related dihydroxybenzoic acids, illustrating the principles applicable to optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Solvent on Benzoic Acid Hydrogenation This table illustrates how catalyst and solvent choice can direct the outcome of a reaction, a principle applicable to precursors of the target compound.

| Catalyst | Solvent System | Temperature | Pressure | Conversion | Selectivity to Cyclohexane Carboxylic Acid | Source(s) |

|---|---|---|---|---|---|---|

| 5% Ru/C | 1,4-dioxane/water (1:1) | 493 K | 6.89 MPa | 100% | 86% | cabidigitallibrary.orgresearchgate.net |

| 5% Ru/Al2O3 | 1,4-dioxane/water (1:1) | 493 K | 6.89 MPa | - | Increased | cabidigitallibrary.org |

| 5% Ru/TiO2 | 1,4-dioxane/water (1:1) | 493 K | 6.89 MPa | - | Increased | cabidigitallibrary.org |

Table 2: Parameter Optimization for Dihydroxybenzoic Acid Synthesis This table shows optimized parameters from various methods used to produce dihydroxybenzoic acids, which are structurally similar to the target compound.

| Synthesis Method | Precursor | Key Parameters | Optimized Condition | Yield/Outcome | Source(s) |

|---|---|---|---|---|---|

| Kolbe-Schmitt Reaction | Resorcinol | Pressure, Temperature | 1.35–1.45 MPa, 130–150 °C | High yield of 2,6-dihydroxybenzoic acid | google.com |

| Enzymatic Carboxylation | Resorcinol | Adsorber Concentration | 100 g/L Dowex® 1X8-50 | >80% reaction yield | mdpi.comtuhh.de |

Table 3: List of Compounds

| Compound Name | Molecular Formula |

|---|---|

| 2,4-dihydroxybenzoic acid | C₇H₆O₄ |

| 2,6-dihydroxybenzoic acid | C₇H₆O₄ |

| This compound | C₉H₁₀O₄ |

| Anhydrous potassium carbonate | K₂CO₃ |

| Benzoic acid | C₇H₆O₂ |

| Cyclohexane carboxylic acid | C₇H₁₂O₂ |

| 1,4-dioxane | C₄H₈O₂ |

| Palladium | Pd |

| Potassium bicarbonate | KHCO₃ |

| Resorcinol | C₆H₆O₂ |

Chemical Reactivity and Derivatization Studies of 2 Ethyl 4,6 Dihydroxybenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2-ethyl-4,6-dihydroxybenzoic acid is significantly influenced by its substituents. The hydroxyl (-OH) and ethyl (-C2H5) groups are electron-donating and activating, while the carboxylic acid (-COOH) group is electron-withdrawing and deactivating. This substitution pattern directs the regioselectivity of electrophilic aromatic substitution reactions. In these reactions, an electrophile is attracted to the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.commasterorganicchemistry.com The activating groups preferentially direct incoming electrophiles to the ortho and para positions.

Conversely, nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, typically requiring the presence of strong electron-withdrawing groups and a good leaving group. youtube.comlibretexts.org For a nucleophilic attack to occur on this compound, the conditions would need to be forcing, or the hydroxyl groups would need to be modified to enhance the ring's electrophilicity. libretexts.org The presence of electron-withdrawing substituents in positions ortho or para to a leaving group is crucial for stabilizing the negatively charged intermediate, a condition not inherently met by the substituent pattern of this compound. libretexts.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations. One of the most fundamental reactions is its conversion to carboxylate salts. For instance, reaction with a base like potassium hydroxide (B78521) can yield the corresponding potassium salt. orientjchem.org

Decarboxylation, the removal of the carboxyl group, can also be a significant reaction, particularly under certain biosynthetic or harsh thermal conditions. orgsyn.org This process would lead to the formation of 3-ethyl-5-hydroxy-phenol.

Phenolic Hydroxyl Group Modifications

The two phenolic hydroxyl groups on the aromatic ring of this compound are reactive sites for various modifications. These groups can undergo alkylation or acylation reactions. For example, in the synthesis of potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, the hydroxyl groups of the related 2,6-dihydroxybenzoic acid react with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of a base. orientjchem.org This highlights the potential for ether formation at the phenolic positions.

Formation of Esters, Amides, and Other Functional Derivatives

The carboxylic acid moiety of this compound readily undergoes esterification. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org For example, the formation of ethyl 2-hexyl-4,6-dihydroxybenzoate demonstrates the conversion of the carboxylic acid to its ethyl ester. chemsynthesis.com This transformation is a common strategy to modify the solubility and other physicochemical properties of the parent molecule.

Amide formation is another key derivatization, achieved by reacting the carboxylic acid with an amine. libretexts.org This reaction, known as aminolysis, can proceed with ammonia (B1221849) or primary and secondary amines to yield the corresponding amides.

The general reactivity allows for the synthesis of a diverse range of functional derivatives, expanding the chemical space accessible from this core structure.

Cocrystallization and Salt Formation with this compound as Coformer

This compound possesses both hydrogen bond donor (carboxylic acid and phenolic hydroxyls) and acceptor (carbonyl oxygen and hydroxyl oxygens) sites, making it a prime candidate for cocrystallization and salt formation. nih.gov Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. acs.org

In a study involving carbamazepine (B1668303), various dihydroxybenzoic acid isomers were investigated as coformers. nih.gov The formation of an acid-amide heterosynthon is a common and favorable interaction in cocrystals of carbamazepine with benzoic acid derivatives. nih.gov While this compound was not explicitly mentioned, the principles apply. The formation of cocrystals can significantly alter the physicochemical properties of the active pharmaceutical ingredient, such as melting point and solubility. acs.org

Salt formation occurs when there is a proton transfer from the acidic group of one component to the basic group of another. Given the acidic nature of the carboxylic acid and phenolic hydroxyls, this compound can form salts with suitable basic compounds.

Polymerization and Oligomerization Potential

The bifunctional nature of this compound, with its carboxylic acid and two hydroxyl groups, presents the potential for polymerization and oligomerization. These functional groups can participate in condensation polymerization reactions to form polyesters or other polymers.

While specific studies on the polymerization of this compound are not prevalent in the provided search results, the reactivity of its functional groups is well-established in polymer chemistry. For instance, dihydroxybenzoic acids can be used as monomers in the synthesis of liquid crystalline polyesters. The arrangement of the functional groups would influence the structure and properties of the resulting polymer.

Oligomerization, the formation of smaller, finite chains, is also a possibility. Studies on other dihydroxybenzoic acid isomers have shown their ability to dissociate soluble oligomers of amyloid-beta peptides, though this relates to their interaction with existing oligomers rather than forming oligomers themselves. nih.gov

Interactive Data Tables

Table 1: Reactivity of this compound Functional Groups

| Functional Group | Reaction Type | Potential Products |

| Carboxylic Acid | Esterification | Esters (e.g., ethyl 2-ethyl-4,6-dihydroxybenzoate) |

| Carboxylic Acid | Amide Formation | Amides |

| Carboxylic Acid | Salt Formation | Carboxylate salts |

| Phenolic Hydroxyl | Etherification | Ethers |

| Phenolic Hydroxyl | Esterification | Phenolic esters |

| Aromatic Ring | Electrophilic Substitution | Substituted benzoic acid derivatives |

Theoretical and Computational Investigations of 2 Ethyl 4,6 Dihydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the electronic structure and related properties of molecules. For compounds like 2-Ethyl-4,6-dihydroxybenzoic acid, these calculations are crucial for understanding its reactivity, stability, and aromatic character.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

The distribution of HOMO and LUMO across the molecular structure reveals the regions most likely to act as electron donors and acceptors, respectively. In related aromatic carboxylic acids, the HOMO is typically localized over the benzene (B151609) ring and the hydroxyl groups, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carboxylic acid group, highlighting its role as an electron-accepting site in nucleophilic interactions. The analysis of frontier molecular orbitals like HOMO-1 and HOMO-2 further refines this understanding of electronic distribution and potential transitions. conicet.gov.ar

Table 1: Frontier Molecular Orbital Characteristics (General for Dihydroxybenzoic Acids)

| Molecular Orbital | General Location | Implication |

| HOMO | Benzene ring, hydroxyl groups | Electron-donating regions, susceptible to electrophilic attack. |

| LUMO | Carboxylic acid group | Electron-accepting region, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Varies with substitution | Indicator of chemical reactivity and kinetic stability. |

This table is a generalized representation based on studies of related compounds.

Aromaticity Indices (HOMA, Aj, BAC, I6, NICS)

Aromaticity is a fundamental concept in organic chemistry, and various indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index, where a value of 1 indicates a fully aromatic system like benzene, and a value of 0 suggests a non-aromatic system. nih.govnih.govresearchgate.net

Specific HOMA values for this compound have not been reported in the searched literature. However, research on other substituted benzenes demonstrates how substituents influence aromaticity. For example, in a study of allylaryl derivatives, HOMA values ranged from 0.9816 to 0.9989, indicating a high degree of aromaticity that is slightly modulated by the nature of the substituents. researchgate.net It is expected that the ethyl and hydroxyl groups on this compound would similarly influence the electron delocalization within the benzene ring, resulting in a HOMA value close to, but likely slightly less than, 1. A newer parametrization of HOMA, known as HOMHED, has been developed for heterocyclic systems to better account for heteroatom effects on electron delocalization. researchgate.net

Nucleus-Independent Chemical Shift (NICS) is another popular magnetic criterion for aromaticity. It is calculated at the center of the ring, with negative values typically indicating aromaticity. While specific NICS values for the title compound are unavailable, the methodology is well-established for assessing the aromatic character of various ring systems. nih.govnih.gov

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. These maps illustrate the regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For dihydroxybenzoic acids and related phenolic compounds, MEP maps consistently show negative potential (often colored red or yellow) around the electronegative oxygen atoms of the hydroxyl and carboxylic acid groups. researchgate.netepstem.net These regions represent the sites most likely to interact with electrophiles. Conversely, the areas around the hydrogen atoms of the hydroxyl and carboxylic acid groups, as well as the aromatic ring hydrogens, typically exhibit positive potential (colored blue), indicating them as sites for nucleophilic interaction. researchgate.netepstem.net The specific charge distribution in this compound would be influenced by the combined electron-donating effects of the two hydroxyl groups and the ethyl group, and the electron-withdrawing effect of the carboxylic acid group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations.

Conformer Analysis and Flexibility

The presence of a rotatable ethyl group and a carboxylic acid group in this compound suggests the potential for multiple stable conformations (conformers). MD simulations can explore the potential energy surface of the molecule to identify these low-energy conformers and the energy barriers between them. The flexibility of the molecule is largely dictated by the rotational freedom around the C-C single bonds of the ethyl group and the C-C bond connecting the carboxylic acid to the aromatic ring. While specific conformer analysis for this compound is not available in the searched literature, MD simulations of other dihydroxybenzoic acids have been performed to understand their behavior in solution. nih.gov These simulations typically employ force fields like the General Amber Force Field (GAFF) to model the molecular mechanics. nih.gov

Intermolecular Interactions and Hydrogen Bonding

Hydrogen bonding plays a critical role in the structure and properties of this compound, both in the solid state and in solution. The molecule possesses three hydrogen bond donors (the two hydroxyl groups and the carboxylic acid) and four potential hydrogen bond acceptors (the oxygen atoms of these groups).

Studies on related dihydroxybenzoic acids, such as 2,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid, reveal a strong tendency for both intramolecular and intermolecular hydrogen bonding. nih.govresearchgate.netunimelb.edu.au Intramolecular hydrogen bonds can form between the ortho-hydroxyl group and the adjacent carboxylic acid group, which can influence the molecule's acidity and conformation. nih.govunimelb.edu.au Intermolecularly, these molecules can form dimers through hydrogen bonds between their carboxylic acid groups, a common motif for carboxylic acids. researchgate.net MD simulations can quantify the strength and lifetime of these hydrogen bonds, as well as their interactions with solvent molecules. nih.gov The pattern of hydrogen bonding significantly impacts the supramolecular assembly and crystal packing of these compounds. nih.govunimelb.edu.au

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the chemical reactivity and selectivity of molecules like this compound. By calculating various molecular descriptors, researchers can gain insights into the molecule's behavior in chemical reactions.

One key aspect of reactivity is the distribution of electron density, which can be visualized through molecular electrostatic potential (MESP) maps. For hydroxybenzoic acids, the presence of both electron-donating hydroxyl (-OH) groups and an electron-withdrawing carboxylic acid (-COOH) group on the benzene ring creates a complex electronic environment. The hydroxyl groups increase the electron density on the aromatic ring, particularly at the ortho and para positions, making them susceptible to electrophilic attack. Conversely, the carboxylic acid group deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

In the case of this compound, the ethyl group at the 2-position, the hydroxyl groups at the 4- and 6-positions, and the carboxylic acid group at the 1-position collectively influence its reactivity. The interplay of these functional groups determines the most likely sites for chemical reactions. For instance, in reactions involving electrophiles, the positions activated by the hydroxyl groups would be the primary targets.

The selectivity of derivatives of 2-hydroxybenzoic acid has been a subject of investigation, particularly in the context of enzyme inhibition. For example, studies on SIRT5 inhibitors have shown that the 2-hydroxybenzoic acid moiety is crucial for selective binding. nih.gov Molecular docking studies have revealed that the carboxylic acid and the adjacent hydroxyl group can form key hydrogen bond interactions with amino acid residues in the active site of the enzyme, such as Val221, leading to high subtype selectivity over other sirtuin family members like SIRT1, 2, and 3. nih.gov This highlights how computational predictions of binding modes can guide the design of selective inhibitors based on the this compound scaffold.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 182.17 g/mol | PubChem |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 182.05790880 Da | PubChem |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

This table presents computationally derived properties that are useful in predicting the chemical behavior and interactions of this compound.

Solubility and Solvation Modeling

The solubility of a compound is a critical physical property, and computational models are increasingly used to predict it, saving time and resources compared to experimental measurements.

The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. For dihydroxybenzoic acids, the polarity of the solvent and its ability to form hydrogen bonds are key factors determining solubility. solubilityofthings.com Generally, these compounds are moderately soluble in water due to the presence of polar hydroxyl and carboxyl groups that can engage in hydrogen bonding with water molecules. solubilityofthings.com However, they tend to be more soluble in organic solvents like ethanol (B145695) and acetone, which can better solvate the nonpolar benzene ring. solubilityofthings.comacs.org

Computational studies on similar molecules, such as 2,6-dihydroxybenzoic acid, have employed models like the modified attachment energy (MAE) model to understand solvent effects on crystal morphology. figshare.com This approach considers the interactions between the solvent and different crystal faces, which can influence crystal growth rates and ultimately the shape of the crystals. figshare.com By analyzing molecular dynamics trajectories, it is possible to identify key interactions between the functional groups of the solute and the solvent molecules. figshare.com For this compound, the ethyl group would contribute to its hydrophobic character, likely enhancing its solubility in less polar organic solvents compared to its non-ethylated counterparts.

Several thermodynamic models can be used to correlate and predict the solubility of organic compounds. The modified Apelblat equation and the van't Hoff equation are commonly used to describe the temperature dependence of solubility. acs.org For instance, studies on 2,3-dihydroxybenzoic acid have shown that its solubility in various organic solvents increases with temperature, and these models can accurately fit the experimental data. acs.org

For dihydroxybenzoic acids, the choice of solvent is crucial. ump.edu.my The solubility is dependent on the strength of the interactions between the solute and solvent molecules, particularly the ability to form hydrogen bonds. ump.edu.my Computational approaches can aid in the rational selection of solvents or solvent mixtures to achieve desired solubility or crystal properties. figshare.comacs.org For example, a computer-aided solvent selection procedure was developed for 2,6-dihydroxybenzoic acid to improve its needle-like crystal morphology by identifying a specific solvent mixture. figshare.com Such computational screening can significantly reduce the experimental effort required to find optimal solvent systems. figshare.com

Biological Activities and Mechanisms of 2 Ethyl 4,6 Dihydroxybenzoic Acid in Vitro Studies

Antioxidant and Free Radical Scavenging Properties

While direct in-vitro studies on the antioxidant and free-radical scavenging properties of 2-Ethyl-4,6-dihydroxybenzoic acid are not extensively documented in publicly available research, the antioxidant potential of the broader class of dihydroxybenzoic acids (DHBAs) is well-established. The capacity of these molecules to neutralize free radicals is largely attributed to their phenolic structure.

Mechanistic Insights into Redox Activity

The redox activity of dihydroxybenzoic acids is fundamentally linked to the hydrogen-donating ability of their hydroxyl (-OH) groups attached to the aromatic ring. The position of these hydroxyl groups significantly influences the antioxidant capacity. For instance, dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions relative to the carboxyl group have demonstrated stronger activity against superoxide (B77818) radicals than those with meta-positioned hydroxyl groups. This enhanced activity is due to the greater stability of the resulting phenoxy radical, which is stabilized by resonance.

The general mechanism involves the transfer of a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxy radical is relatively stable and less reactive, thereby terminating the radical chain reaction. The antioxidant efficacy is also influenced by the electronic properties of other substituents on the benzene (B151609) ring. The ethyl group at the 2-position in this compound, being an electron-donating group, is expected to enhance the electron density on the aromatic ring, potentially facilitating the donation of a hydrogen atom from the hydroxyl groups and thus contributing to its antioxidant activity.

Enzyme Inhibition Mechanisms

The ability of phenolic compounds to interact with and modulate the activity of enzymes is a key area of pharmacological research.

Inhibition of Glycosidases (e.g., α-glucosidase)

While direct studies on the inhibition of α-glucosidase by pure this compound are limited, related research provides strong indications of its potential activity. α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.

A study investigating the chemical profile and biological activities of hemp seed extracts found that an ethanol (B145695) extract of Thai hemp seed, which was shown to produce homoorsellinic acid (a synonym for this compound), exhibited superior α-glucosidase inhibition with an IC50 value of 33.27 µg/mL. researchgate.net This suggests that this compound may contribute significantly to the observed inhibitory effect. The study also highlighted through docking investigations that fatty acids had a notable impact on α-glucosidase. researchgate.net

| Source | Compound/Extract | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Thai Hemp Seed Extract | Ethanol Extract (containing Homoorsellinic Acid) | α-glucosidase | 33.27 µg/mL | researchgate.net |

Cellular Effects in Model Systems

The effects of this compound at the cellular level are not well-documented. However, research on derivatives of related phenolic acids provides some insights into potential antiproliferative activities.

Antiproliferative Activities (related to cancer cell line studies on derivatives)

There is a lack of direct in-vitro studies evaluating the antiproliferative effects of this compound or its direct derivatives on cancer cell lines. Research in this area has focused on other classes of dihydroxybenzoic acid derivatives or more complex molecules. For instance, various synthetic derivatives of other natural phenolic acids have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, showing that structural modifications can lead to potent anticancer agents. mdpi.com

Studies on quinoxaline (B1680401) derivatives and other complex heterocyclic compounds have demonstrated antiproliferative activity against various cancer cell lines. While these compounds are structurally distinct from this compound, this research underscores the general principle that phenolic and benzoic acid scaffolds can be valuable starting points for the development of new anticancer drugs. The antiproliferative activity of such compounds is often mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell growth and survival.

Given the absence of specific data, the potential antiproliferative effects of this compound remain speculative and would require dedicated in-vitro studies using various cancer cell lines to be substantiated.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK, FAK)

In vitro research on compounds structurally related to this compound suggests potential for the modulation of key cellular signaling pathways involved in inflammation and other cellular processes. Phytochemicals, particularly phenolic compounds, are known to interfere with various inflammation targets, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

The NF-κB signaling cascade is a critical regulator of inflammatory responses. Its activation leads to the increased transcription of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov Studies on other natural phenolic compounds, such as ethyl caffeate, have demonstrated the ability to suppress NF-κB activation. nih.gov This is achieved by preventing the binding of NF-κB to its DNA elements, thereby inhibiting the downstream expression of inflammatory genes. nih.gov For instance, ethyl caffeate and its structural analogs have been shown to inhibit NF-κB DNA binding in nuclear extracts from LPS-stimulated macrophage cells. nih.gov

Similarly, the MAPK signaling pathways are crucial in transducing extracellular signals into cellular responses, including inflammation. While direct studies on this compound are not available, the broader class of phenolic compounds has been investigated for their effects on these pathways.

There is currently no available scientific literature detailing the in vitro effects of this compound on the Focal Adhesion Kinase (FAK) signaling pathway.

Chelation Properties (e.g., Iron Chelation)

The potential for this compound to act as a chelating agent, particularly for iron, has not been directly elucidated in published research. However, the chelation of metal ions is a known characteristic of many phenolic compounds, especially those with dihydroxybenzoic acid structures. This property is attributed to the presence of hydroxyl and carboxyl groups that can bind to metal ions.

Antimicrobial Activities

While specific studies on the antimicrobial spectrum of this compound are limited, research on the closely related compound, 2,4-dihydroxybenzoic acid, and its derivatives provides insights into potential antibacterial and antifungal activities.

Antibacterial Spectrum and Mechanisms

Studies on 2,4-dihydroxybenzoic acid have indicated some level of antibacterial activity. For example, it has shown activity against certain Gram-negative bacteria, including Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae, with a minimum inhibitory concentration (MIC) of 1.0 mg/mL. mdpi.com Furthermore, at a concentration of 2 mg/mL, 2,4-dihydroxybenzoic acid has been reported to possess antimicrobial properties against E. coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Salmonella enteritidis. mdpi.com

The introduction of different substituents to the 2,4-dihydroxybenzoic acid scaffold has been shown to modulate antibacterial efficacy. For instance, certain hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated varied activity against both Gram-positive and Gram-negative bacteria. mdpi.com One such derivative displayed moderate to mild activity against Gram-positive bacteria with MIC values ranging from 250–1000 µg/mL and against Gram-negative bacteria with MICs of 500–1000 µg/mL. mdpi.com Another derivative was found to be minimally sensitive against Gram-positive bacteria with MICs of 500–1000 µg/mL. mdpi.com A particularly potent derivative, 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.91 µg/mL. mdpi.com

Table 1: In Vitro Antibacterial Activity of 2,4-Dihydroxybenzoic Acid and its Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| 2,4-Dihydroxybenzoic acid | Escherichia coli | 1000 |

| 2,4-Dihydroxybenzoic acid | Pasteurella multocida | 1000 |

| 2,4-Dihydroxybenzoic acid | Neisseria gonorrhoeae | 1000 |

| Hydrazide-hydrazone derivative 19 | Gram-positive bacteria | 250-1000 |

| Hydrazide-hydrazone derivative 19 | Gram-negative bacteria | 500-1000 |

| Hydrazide-hydrazone derivative 21 | Gram-positive bacteria | 500-1000 |

| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 |

This table is generated based on data for 2,4-dihydroxybenzoic acid and its derivatives, as direct data for this compound is not available.

Antifungal Spectrum and Mechanisms

The antifungal potential of this compound has not been specifically documented. However, related dihydroxybenzoic acid compounds have been investigated for their activity against various fungal species. For instance, 2,4-dihydroxybenzoic acid has demonstrated antifungal properties against Candida albicans at a concentration of 2 mg/mL. mdpi.com Additionally, certain hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown activity against Candida spp. with MIC values between 500 and 1000 µg/mL. mdpi.com

Other related structures, such as 2-acylated benzohydroquinones, have also been evaluated for their antifungal effects. One such compound, 2-octanoylbenzohydroquinone, was found to be the most active in a series, with MIC values ranging from 2 to 16 µg/mL against various Candida and filamentous fungi strains. mdpi.comresearchgate.net For some fungal strains, such as Candida krusei and Rhizopus oryzae, the MIC values of this compound were comparable to the standard antifungal drug amphotericin B. mdpi.comresearchgate.net

Table 2: In Vitro Antifungal Activity of 2,4-Dihydroxybenzoic Acid Derivatives and Related Compounds

| Compound/Derivative | Fungal Strain | MIC (µg/mL) |

| 2,4-Dihydroxybenzoic acid | Candida albicans | 2000 |

| Hydrazide-hydrazone derivative 19 | Candida spp. | 500-1000 |

| 2-Octanoylbenzohydroquinone | Candida spp. & Filamentous Fungi | 2-16 |

This table is generated based on data for 2,4-dihydroxybenzoic acid derivatives and related compounds, as direct data for this compound is not available.

Applications of 2 Ethyl 4,6 Dihydroxybenzoic Acid in Advanced Materials and Chemical Intermediates

Precursor in Polymer Science and Organic Monomers

The fundamental structure of 2-Ethyl-4,6-dihydroxybenzoic acid, possessing both a carboxylic acid and two hydroxyl functional groups, positions it as a highly suitable monomer for polycondensation reactions. Such reactions are the cornerstone for the synthesis of a wide array of polymers, including aromatic polyesters and polycarbonates. These polymers are often sought after for their high-performance characteristics.

While specific studies detailing the polymerization of this compound are not extensively documented, the broader class of hydroxybenzoic acids has been a subject of significant research in polymer chemistry. For instance, 4-hydroxybenzoic acid is a well-known monomer used in the production of high-strength aromatic polyesters. researchgate.netresearchgate.net Research has demonstrated the successful synthesis of high molecular weight poly(4-hydroxybenzoate)s through bulk condensation. researchgate.net Similarly, copolyesters of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid have been extensively studied. researchgate.net The synthesis of wholly aromatic polyesters derived from other substituted hydroxybenzoic acids further underscores the potential of this class of compounds as polymer precursors. capes.gov.br Given these precedents, it is highly probable that this compound can serve as a valuable monomer, potentially imparting unique properties to the resulting polymers due to its ethyl substitution.

Table 1: Potential Polymer Types from this compound

| Polymer Type | Potential Repeating Unit | Expected Properties |

| Polyester | -[O-C6H2(C2H5)(O)-CO]- | High thermal stability, chemical resistance |

| Polycarbonate | -[O-C6H2(C2H5)(O)-CO-O]- | Optical clarity, toughness |

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylate and hydroxyl groups of this compound make it an excellent candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional structures with high porosity and surface area.

The utility of hydroxybenzoic acids as ligands is well-established. For example, 4-hydroxybenzoic acid has been used to synthesize coordination polymers with various metal ions, including Li+, Mg2+, and Cu2+. rsc.org The resulting structures can form complex 3D networks with channels occupied by solvent molecules. rsc.org More complex di- and tri-carboxylic acid-functionalized ligands are also extensively used to create MOFs with tailored properties for applications such as photocatalysis. mdpi.com A novel copper-based MOF using the 3,4-dihydroxybenzoate ligand has been synthesized and has shown antibacterial activity. nih.gov Given that the coordination chemistry is dictated by the functional groups, it is reasonable to expect that this compound can act as a versatile ligand, with the ethyl group potentially influencing the resulting framework's topology and pore environment.

Development of Electronic and Optical Materials

The aromatic nature and the presence of electron-donating hydroxyl groups suggest that this compound and its derivatives could find applications in the field of electronic and optical materials.

OLED Materials and Aggregation-Induced Emission (AIE)

A fascinating area of research is the phenomenon of aggregation-induced emission (AIE), where non-luminescent or weakly luminescent molecules in dilute solutions become highly emissive upon aggregation. acs.orgwikipedia.org This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. acs.org

While there is no direct report of AIE in this compound itself, the AIE effect has been observed in various benzoic acid derivatives. For instance, 2-(phenylamino)benzoic acid exhibits a significant increase in fluorescence quantum yield upon crystallization due to the formation of a network of strong hydrogen bonds. acs.org The introduction of benzoyl or benzyl (B1604629) groups to planar chromophores has also been shown to induce AIE characteristics. rsc.org Furthermore, some compounds capable of excited-state intramolecular proton transfer (ESIPT) have been found to exhibit aggregation-induced emission enhancement (AIEE). nih.govnih.gov The structural features of this compound, particularly its ability to form hydrogen bonds, suggest that its derivatives could be engineered to exhibit AIE, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthesis of Agricultural Chemicals (Herbicides)

Dihydroxybenzoic acids are important intermediates in the synthesis of various agrochemicals, particularly herbicides. google.comgoogle.com For example, 2,6-dihydroxybenzoic acid is a known precursor in the production of certain herbicides. google.com

A notable example is the synthesis of potassium 2,4- and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoates, which exhibit herbicidal activity. These compounds are prepared from the corresponding 2,4- and 2,6-dihydroxybenzoic acids. orientjchem.org The study found that the 2,6-isomer, in particular, showed good herbicidal results in rice crops. orientjchem.org This synthetic pathway highlights the potential of dihydroxybenzoic acid scaffolds in developing new herbicidal agents. Although this research did not specifically use this compound, the demonstrated reactivity of the dihydroxybenzoic acid core suggests that its ethyl-substituted analog could be a valuable starting material for the synthesis of novel herbicides with potentially modified efficacy or selectivity.

Pharmaceutical Intermediate Development

The dihydroxybenzoic acid moiety is a recurring structural motif in various pharmaceutically active compounds. Patents and research articles have described the synthesis of novel derivatives of dihydroxybenzoic acids with a range of pharmacological activities. google.com

For instance, a series of N-(dihydroxybenzoyl)amino benzoic acids and caproic acids have been synthesized and investigated for their potential therapeutic applications. google.com More recently, a study focused on the synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, which were found to exhibit interesting antibacterial and antiproliferative activities. mdpi.com One of the synthesized compounds showed particularly potent activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.com These findings underscore the importance of the dihydroxybenzoic acid scaffold in medicinal chemistry. The introduction of an ethyl group, as in this compound, could modulate the lipophilicity and pharmacokinetic properties of such derivatives, potentially leading to the development of new drug candidates.

Chromatographic Eluents and Separation Sciences

The separation of isomers of dihydroxybenzoic acid presents a significant challenge in analytical and preparative chemistry due to their similar physical and chemical properties. Various chromatographic techniques have been developed to address this, including high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC). oup.comsielc.com

Studies have shown that mixed-mode chromatography, which utilizes a combination of retention mechanisms like reversed-phase and ion-exchange, can effectively separate dihydroxybenzoic acid isomers. sielc.comhelixchrom.com The separation is influenced by small differences in the hydrophobicity and ionic character of the isomers. sielc.com Another approach involves using hydrogen-bonding-based separation on specialized HPLC columns, where the accessibility of the hydroxyl and carboxylic acid groups for interaction with the stationary phase plays a key role in retention. sielc.com While this compound itself is not used as a component of the eluent, the extensive research into the separation of its parent compounds is crucial for its own purification and analysis in various applications. Understanding the chromatographic behavior of this compound is essential for quality control and for isolating it from reaction mixtures.

Table 2: Chromatographic Techniques for Dihydroxybenzoic Acid Isomer Separation

| Chromatographic Technique | Principle | Key Factors for Separation | Reference |

| High-Performance Liquid Chromatography (HPLC) - Mixed Mode | Combines reversed-phase and ion-exchange mechanisms. | Small differences in hydrophobicity and ionic properties. | sielc.comhelixchrom.com |

| High-Performance Liquid Chromatography (HPLC) - Hydrogen-Bonding Mode | Separation based on hydrogen bonding interactions. | Accessibility of hydroxyl and carboxylic acid groups. | sielc.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Partition coefficient (K value) in a two-phase solvent system. | oup.com |

Natural Occurrence, Isolation, and Biosynthesis of 2 Ethyl 4,6 Dihydroxybenzoic Acid

Identification in Natural Product Sources

The presence of 2-Ethyl-4,6-dihydroxybenzoic acid has been confirmed in specific microorganisms, highlighting the unique metabolic capabilities of these organisms.

This compound has been reported as a metabolite of the fungus Penicillium baarnense. beilstein-journals.org Fungi of the Penicillium genus are well-documented producers of a diverse array of secondary metabolites, including various polyketides. nih.govresearchgate.net The identification of this compound in P. baarnense underscores the metabolic diversity within this genus and points to the presence of a specialized biosynthetic pathway capable of generating this ethyl-substituted aromatic acid. The production of such compounds is often linked to the ecological niche and competitive interactions of the fungus. nih.gov

While the focus of this article is on this compound, it is noteworthy that related dihydroxybenzoic acid derivatives have been isolated from bacteria. For instance, the rare actinomycete Saccharopolyspora sp. KR21-0001, isolated from soil in Okinawa, Japan, was found to produce a novel analog of dihydroxybenzoic acid. beilstein-journals.org This compound was identified as 4-((2-acetamido-2-carboxyethyl)thio)-2,3-dihydroxybenzoic acid. beilstein-journals.org It is important to distinguish that this is a structurally distinct compound and not this compound. The discovery of this unique metabolite from Saccharopolyspora sp. KR21-0001 does, however, highlight the capacity of actinomycetes to synthesize modified benzoic acid structures. beilstein-journals.org

Table 1: Dihydroxybenzoic Acid Derivatives from Microbial Sources

| Compound Name | Producing Organism | Source Type | Reference |

| This compound | Penicillium baarnense | Fungus | beilstein-journals.org |

| 4-((2-acetamido-2-carboxyethyl)thio)-2,3-dihydroxybenzoic acid | Saccharopolyspora sp. KR21-0001 | Bacterium | beilstein-journals.org |

While this compound itself has not been reported in plants, analogous dihydroxybenzoic acid compounds are known to occur in the plant kingdom. For example, various derivatives of 2,4-dihydroxybenzoic acid have been identified. Some of these are utilized as intermediates in the preparation of liquid crystals. Furthermore, derivatives such as 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic acid have been synthesized and investigated for their potential biological activities. google.com The biosynthesis of these analogous compounds in plants often involves different pathways than those found in microorganisms.

Biosynthetic Pathways and Precursors

The molecular architecture of this compound strongly suggests its origin from the polyketide biosynthetic pathway, a common route for the synthesis of aromatic compounds in fungi.

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). nih.gov These large, multifunctional enzymes or enzyme complexes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. In fungi, iterative Type I PKSs are responsible for the biosynthesis of aromatic polyketides. nih.gov

The biosynthesis of this compound is presumed to follow this general scheme. The carbon skeleton is likely assembled by a PKS from a starter unit and several extender units. The presence of the ethyl group at the 2-position suggests the incorporation of an ethylmalonyl-CoA extender unit in place of a malonyl-CoA unit at a specific step in the chain elongation process. The core aromatic ring is then formed through cyclization and aromatization of the polyketide chain.

The formation of this compound from a linear polyketide precursor involves a series of enzymatic transformations catalyzed by specific domains of the PKS and potentially other tailoring enzymes. While the specific enzymes for this compound in Penicillium baarnense have not been fully characterized, the general steps can be inferred from our knowledge of other fungal PKSs. nih.gov

The key enzymatic steps likely include:

Chain Assembly: The PKS catalyzes the iterative condensation of acyl-CoA units. The selection and incorporation of ethylmalonyl-CoA is a critical step for the formation of the ethyl side chain.

Cyclization and Aromatization: The polyketide chain undergoes an intramolecular cyclization, followed by dehydration and enolization reactions to form the aromatic ring.

Hydroxylation: The hydroxyl groups at positions 4 and 6 are likely introduced by the PKS or by separate hydroxylase enzymes.

Thioesterase-mediated release: The final carboxylic acid product is released from the PKS, often through the action of a thioesterase domain.

The regulation of the genes involved in this biosynthetic pathway is likely controlled by specific transcription factors located within the gene cluster, as well as by more global regulatory networks within the fungus. nih.gov

Strategies for Isolation and Purification from Natural Sources

The isolation and purification of this compound, also known as homoorsellinic acid, from natural sources such as the fungus Penicillium baarnense, involves a series of extraction and chromatographic techniques. nih.gov While specific documented industrial-scale processes for this exact compound are not widely published, the strategies employed are based on the well-established methods for separating structurally similar phenolic acids and dihydroxybenzoic acid isomers from complex biological matrices. These methods leverage the physicochemical properties of the target molecule, such as its polarity, acidity, and solubility, to achieve separation from other metabolites.

The general workflow for isolating this compound from a microbial fermentation broth or plant extract typically begins with solvent extraction. The choice of solvent is critical and is based on the polarity of the target compound. For moderately polar compounds like dihydroxybenzoic acids, solvents such as ethyl acetate, diethyl ether, or isoamyl alcohol are commonly used to partition the desired acid from the aqueous phase. uni-pannon.hu

Following initial extraction, which yields a crude mixture of compounds, various chromatographic techniques are employed for purification. The selection of a specific chromatographic method, or a combination of methods, depends on the required purity of the final product and the scale of the operation.

Liquid-Liquid Extraction

A primary step in the isolation process is often liquid-liquid extraction. In this technique, the aqueous solution containing the dihydroxybenzoic acid is mixed with an immiscible organic solvent. uni-pannon.hu The distribution of the solute between the two phases is governed by its partition coefficient. Factors such as the pH of the aqueous phase can be adjusted to optimize the extraction efficiency. By acidifying the aqueous solution, the carboxylic acid group of this compound is protonated, reducing its polarity and increasing its solubility in the organic solvent.

Chromatographic Methods

Chromatography is the cornerstone of purification for compounds like this compound. Several high-resolution chromatographic techniques are available.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and purification of dihydroxybenzoic acid isomers. sielc.com Due to the structural similarity of these isomers, specialized columns and mobile phases are required to achieve effective separation. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, has proven effective for separating isomers of dihydroxybenzoic acid with good selectivity and peak shape. sielc.com Another advanced approach is the use of hydrogen-bonding mode chromatography on columns like SHARC 1, which separates compounds based on the accessibility of their hydroxyl and carboxylic acid groups. sielc.com

High-Speed Counter-Current Chromatography (HSCCC) offers a significant advantage over traditional liquid-solid chromatography methods by eliminating the solid support matrix, thereby avoiding the irreversible adsorption of the sample. oup.com This technique is a form of liquid-liquid partition chromatography where a centrifugal force field is used to retain one of the two immiscible liquid phases as the stationary phase. HSCCC has been successfully used to separate five isomers of dihydroxybenzoic acid in a single step using a solvent system of n-hexane–ethyl acetate–methanol (B129727)–water. oup.com

Adsorption Chromatography using resins is another effective method. For instance, in the context of enzymatic synthesis of 2,6-dihydroxybenzoic acid, an adsorption-based in situ product removal strategy has been demonstrated using Dowex® resin. mdpi.comresearchgate.net This approach can be adapted for purification from natural extracts. The product is adsorbed onto the resin from the crude solution and then eluted using a solvent like methanol containing a competing agent such as hydrochloric acid. mdpi.com The product can then be recovered from the eluate by precipitation. mdpi.com

Fractional Precipitation and Recrystallization

For initial purification or following chromatographic steps, fractional precipitation can be employed. This method relies on the differential solubility of the target compound and its impurities at varying pH levels. By carefully adjusting the pH of the solution, it is possible to selectively precipitate the desired acid. For example, in the purification of 2,6-dihydroxybenzoic acid, a mixture containing its isomer, 2,4-dihydroxybenzoic acid, is treated by adjusting the pH to selectively decompose the 2,4-isomer, allowing for the subsequent separation of high-purity 2,6-dihydroxybenzoic acid by acid-precipitation and filtration. googleapis.comgoogle.com

The final step in obtaining a highly purified product is often recrystallization. The crude or partially purified this compound is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the formation of crystals, leaving impurities behind in the solvent.

Below is a summary of chromatographic techniques applicable to the separation of dihydroxybenzoic acid isomers.

| Chromatographic Technique | Stationary Phase/Support | Mobile Phase Principle | Key Advantages | Reference |

| High-Performance Liquid Chromatography (HPLC) - Mixed-Mode | Primesep D column | Acetonitrile, TFA buffer | Separates isomers with similar hydrophobicity by utilizing differences in ionic properties. | sielc.com |

| High-Performance Liquid Chromatography (HPLC) - Hydrogen-Bonding | SHARC 1 column | Acetonitrile/Methanol with additives (e.g., formic acid) | Separates based on the accessibility of hydroxyl and carboxylic acid groups for hydrogen bonding. Compatible with LC/MS. | sielc.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (e.g., upper phase of n-hexane–ethyl acetate–methanol–water) | Liquid (e.g., lower phase of the same solvent system) | No solid support matrix, avoids irreversible sample adsorption, allows for high sample loading. | oup.com |

| Adsorption Chromatography | Dowex® 1X8-50 resin | Aqueous solution for adsorption; Methanol with HCl for elution | Allows for in-situ product removal and can handle large volumes. High purity can be achieved. | mdpi.comresearchgate.net |

Advanced Analytical Characterization of 2 Ethyl 4,6 Dihydroxybenzoic Acid and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure and bonding within 2-Ethyl-4,6-dihydroxybenzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group's protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the two aromatic protons. The phenolic and carboxylic acid protons would likely appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. The two aromatic protons are expected to appear as distinct singlets or doublets with a small coupling constant, reflecting their meta relationship.

¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. This includes signals for the carboxylic acid carbonyl, the four substituted aromatic carbons, the two aromatic carbons bearing hydrogen, and the two carbons of the ethyl group. The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity of the molecule. A COSY spectrum would show correlations between the protons of the ethyl group. An HMBC spectrum would reveal long-range couplings between protons and carbons, for instance, between the methylene protons of the ethyl group and the adjacent aromatic carbons, confirming the position of the ethyl substituent on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₂CH₃ | ~1.2 (t) | ~14 |

| -CH₂CH₃ | ~2.7 (q) | ~22 |

| Aromatic-H (C3-H) | ~6.2 (d, J≈2.5 Hz) | ~102 |

| Aromatic-H (C5-H) | ~6.3 (d, J≈2.5 Hz) | ~108 |

| C1 (-COOH) | - | ~172 |

| C2 (-Et) | - | ~115 |

| C4 (-OH) | - | ~160 |

| C6 (-OH) | - | ~162 |

| -COOH | ~11-13 (br s) | - |

| Ar-OH | ~9-11 (br s) | - |

Note: Predicted values are based on the analysis of similar dihydroxybenzoic acid structures and standard chemical shift increments. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with the phenolic O-H stretches. A strong, sharp absorption peak around 1650-1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations from the ethyl group and the aromatic ring would be observed around 2850-3000 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |

| O-H (Phenol) | Stretching (broad) | 3200 - 3600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 2970 |

| C=O (Carboxylic Acid) | Stretching | 1650 - 1700 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The dihydroxybenzoic acid moiety acts as a chromophore. Based on data from structurally similar dihydroxybenzoic acid isomers, this compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. For instance, isomers like 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid show absorption maxima between 250 nm and 300 nm. researchgate.netsielc.com The exact position and intensity of these bands are influenced by the substitution pattern on the benzene (B151609) ring and the pH of the solvent.

Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~260 |

| π → π* | ~295 |

Note: Values are estimations based on published data for related dihydroxybenzoic acid isomers. researchgate.netsielc.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for analyzing components within a mixture and confirming the identity of a target compound. For this compound (molecular weight 182.17 g/mol ), analysis by LC-MS with electrospray ionization (ESI) in negative mode would be expected to show a prominent deprotonated molecular ion [M-H]⁻ at an m/z of 181.05.

Tandem mass spectrometry (LC-MS/MS) provides further structural information through fragmentation of the parent ion. A characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group. ekb.eg Therefore, the MS/MS spectrum of the m/z 181 parent ion would be expected to show a significant product ion at m/z 137.06, corresponding to the [M-H-CO₂]⁻ fragment. This fragmentation pattern is a key diagnostic tool for identifying hydroxybenzoic acids. ekb.egresearchgate.net

Table 4: Expected LC-MS and LC-MS/MS Data for this compound

| Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Major Product Ion [M-H-CO₂]⁻ (m/z) |

|---|

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₉H₁₀O₄. HRMS would be used to measure the mass of the molecular ion to several decimal places, which can then be compared to the calculated theoretical mass to confirm the elemental composition. The calculated exact mass for the neutral molecule is 182.05791 Da. nih.gov An HRMS measurement confirming this mass (or that of its corresponding ion) provides strong evidence for the compound's identity.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Homoorsellinic acid |

| 2,4-dihydroxybenzoic acid |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. A common procedure involves the derivatization of active hydrogen atoms in the hydroxyl and carboxyl groups using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. nih.gov This process replaces the acidic protons with trimethylsilyl (TMS) groups, forming a more volatile derivative that can be readily analyzed by GC-MS. nih.gov

The derivatized sample is then injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that allows for structural elucidation and quantification. nih.govgcms.cz The combination of the retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in compound identification. gcms.cz

| Table 1: Representative GC-MS Conditions for Analysis of Derivatized Phenolic Acids | |

|---|---|

| Parameter | Condition |

| Derivatization Agent | BSTFA + TMCS nih.gov |

| GC Column | Restek Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm df) or similar gcms.cz |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) gcms.czthepharmajournal.com |

| Inlet Temperature | 250-260 °C gcms.czthepharmajournal.com |

| Oven Program | Initial temp 60-80°C, ramped to 250-300°C gcms.czthepharmajournal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) gcms.cz |

Fragmentation Pathway Analysis

The mass spectrum of this compound (Molecular Weight: 182.17 g/mol ) provides structural information through characteristic fragmentation patterns upon ionization. impurity.comcymitquimica.com The analysis of these pathways is crucial for the unambiguous identification of the compound and its derivatives. The fragmentation process typically begins with the molecular ion [M]+•, which then undergoes a series of bond cleavages and rearrangements to produce smaller, stable fragment ions.